molecular formula C20H32N4OS B14801499 (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide

(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide

Cat. No.: B14801499
M. Wt: 376.6 g/mol
InChI Key: HHUNSZOIKIPMMG-BRWVUGGUSA-N
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Description

(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an aminocyclohexyl group, a thioxomethyl group, and a dimethylbutanamide backbone, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the aminocyclohexyl intermediate: This step involves the reaction of cyclohexanone with ammonia or an amine under reductive amination conditions to form the aminocyclohexyl group.

    Introduction of the thioxomethyl group: This can be achieved by reacting the aminocyclohexyl intermediate with a thioamide or a thiocarbonyl compound under appropriate conditions.

    Coupling with the dimethylbutanamide backbone: The final step involves coupling the intermediate with a dimethylbutanamide derivative, typically using a coupling reagent such as carbodiimide or a similar activating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting thioxomethyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thioxomethyl groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide: Similar structure but with a carbonyl group instead of a thioxomethyl group.

    (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]methyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide: Similar structure but with a methyl group instead of a thioxomethyl group.

Uniqueness

The uniqueness of (2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide lies in its thioxomethyl group, which imparts distinct chemical and biological properties. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H32N4OS

Molecular Weight

376.6 g/mol

IUPAC Name

(2S)-2-[[(1R,2R)-2-aminocyclohexyl]carbamothioylamino]-N-benzyl-3,3-dimethylbutanamide

InChI

InChI=1S/C20H32N4OS/c1-20(2,3)17(18(25)22-13-14-9-5-4-6-10-14)24-19(26)23-16-12-8-7-11-15(16)21/h4-6,9-10,15-17H,7-8,11-13,21H2,1-3H3,(H,22,25)(H2,23,24,26)/t15-,16-,17-/m1/s1

InChI Key

HHUNSZOIKIPMMG-BRWVUGGUSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=S)N[C@@H]2CCCC[C@H]2N

Canonical SMILES

CC(C)(C)C(C(=O)NCC1=CC=CC=C1)NC(=S)NC2CCCCC2N

Origin of Product

United States

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